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molecular formula C13H11ClO3 B1203512 3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid CAS No. 23589-02-8

3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid

Cat. No. B1203512
M. Wt: 250.68 g/mol
InChI Key: FIXOHABRIXQDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722373B2

Procedure details

To determine the Lactrol® dose required to prevent lactic acid formation during hydrolysate fermentation, a portion of intentionally-contaminated seed culture F1067 at EFT=19.3 hr (from Example 1) was used as a seed culture to inoculate cob hydrolysate medium (FRF13; see General Methods) (adjusted to pH 5.8, +10 mM sorbitol) at 10 vol % (final volume) containing either 0 ppm (sample F1069) or 2 ppm (sample F1071) of Lactrol®, which was then fermented at 33° C. (reduced to 30° C. at EFT=21 hr) and pH 5.8 (adjusted with 4 N NaOH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sorbitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Virginiamycin

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C@H:3]1[NH:35][C:33](=[O:34])[C@@H:32]([NH:36][C:37]([C:39]2[N:44]=[CH:43][CH:42]=[CH:41][C:40]=2[OH:45])=[O:38])[C@@H:31]([CH3:46])[O:30][C:28](=[O:29])[C@H:27]([C:47]2[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=2)[NH:26][C:24](=[O:25])[C@H:23]2[N:17]([CH2:18][CH2:19][C:20]([CH2:22]2)=[O:21])[C:15](=[O:16])[CH:14]([CH2:53][C:54]2[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=2)[N:13]([CH3:60])[C:11](=[O:12])[C@H:10]2[N:6]([CH2:7][CH2:8][CH2:9]2)[C:4]1=[O:5].C[C@H]1[C@@H](C(C)C)OC(=O)C2N(CCC=2)C(=O)C2=COC(=N2)CC(=O)C[C@H](O)C=C(C)C=CCNC(=O)C=C1.C(O)(=O)C(C)O.C1C(C2OC(CCC(O)=O)=CC=2)=CC=C(Cl)C=1.OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[OH-].[Na+]>>[CH3:1][CH2:2][CH:3]1[NH:35][C:33](=[O:34])[CH:32]([NH:36][C:37]([C:39]2[N:44]=[CH:43][CH:42]=[CH:41][C:40]=2[OH:45])=[O:38])[CH:31]([CH3:46])[O:30][C:28](=[O:29])[CH:27]([C:47]2[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=2)[NH:26][C:24](=[O:25])[CH:23]2[N:17]([CH2:18][CH2:19][C:20]([CH2:22]2)=[O:21])[C:15](=[O:16])[CH:14]([CH2:53][C:54]2[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=2)[N:13]([CH3:60])[C:11](=[O:12])[CH:10]2[N:6]([CH2:7][CH2:8][CH2:9]2)[C:4]1=[O:5] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N(C(C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)Cl
Step Four
Name
sorbitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N(C(C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at EFT=19.3 hr (from Example 1)
Duration
19.3 h
CUSTOM
Type
CUSTOM
Details
was then fermented at 33° C.

Outcomes

Product
Name
Virginiamycin
Type
Smiles
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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